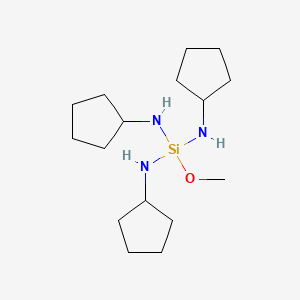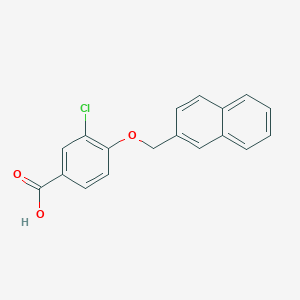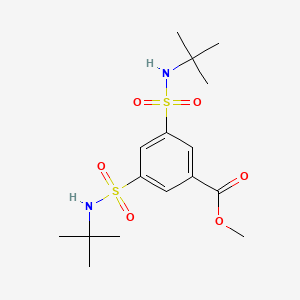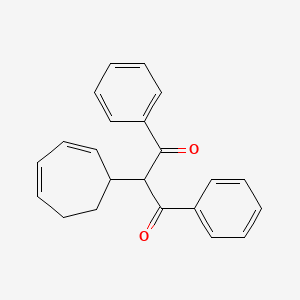
2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione is an organic compound characterized by its unique structure, which includes a cycloheptadiene ring and two phenyl groups attached to a propane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione typically involves the Diels-Alder reaction, where a cycloheptadiene derivative reacts with a suitable dienophile under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and yield. The reaction conditions, including temperature and solvent choice, are optimized to achieve the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur on the phenyl rings, introducing functional groups like halides or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohepta-2,4,6-trien-1-one: A related compound with a similar cycloheptadiene structure but lacking the phenyl groups.
2,4,6-Cycloheptatrien-1-one: Another similar compound with a trienone structure.
Uniqueness
2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione is unique due to the presence of both the cycloheptadiene ring and the phenyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C22H20O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C22H20O2/c23-21(18-13-7-3-8-14-18)20(17-11-5-1-2-6-12-17)22(24)19-15-9-4-10-16-19/h1-5,7-11,13-17,20H,6,12H2 |
InChI Key |
DOXQUYFKNKHZQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=CC=C1)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


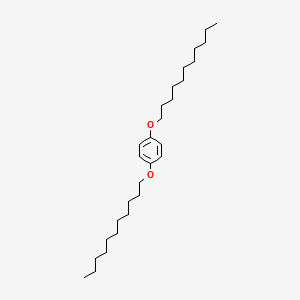
![1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B14191110.png)
![(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14191115.png)
![4-Methyl-N-[(1S,2R)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B14191120.png)
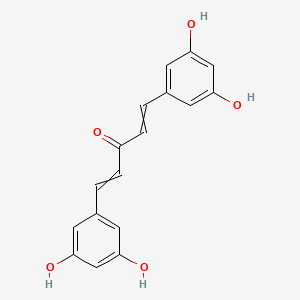

![N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14191149.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]benzamide](/img/structure/B14191157.png)
![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene](/img/structure/B14191161.png)
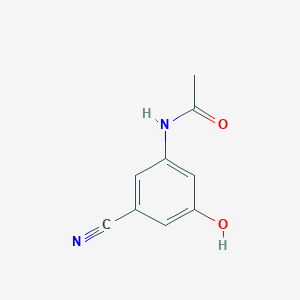
![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B14191170.png)
